molecular formula C17H14FN5O2S B11055925 N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B11055925
M. Wt: 371.4 g/mol
InChI Key: DNMRJTBMHFKORA-UHFFFAOYSA-N
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Description

N~1~-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phthalazinyl moiety, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form 2-fluorobenzohydrazide. This intermediate is then reacted with phthalic anhydride to yield the phthalazinyl derivative. Finally, the addition of thiosemicarbazide under controlled conditions results in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N~1~-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N1-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves the inhibition of specific enzymes or receptors. The fluorophenyl group enhances its binding affinity to the target, while the phthalazinyl moiety interacts with the active site of the enzyme. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a fluorophenyl group and a phthalazinyl moiety, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H14FN5O2S

Molecular Weight

371.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea

InChI

InChI=1S/C17H14FN5O2S/c18-13-7-3-4-8-14(13)20-17(26)22-21-15(24)10-23-16(25)12-6-2-1-5-11(12)9-19-23/h1-9H,10H2,(H,21,24)(H2,20,22,26)

InChI Key

DNMRJTBMHFKORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NNC(=S)NC3=CC=CC=C3F

Origin of Product

United States

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